

Technical Support Center: Ica 105665

Experimental Models

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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Ica 105665** in experimental models. The information addresses potential off-target effects and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Ica 105665**?

Ica 105665 (also known as PF-04895162) is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] By activating these channels, it enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce neuronal excitability. This mechanism is the basis for its investigation as an anti-seizure medication.[3][4]

Q2: What are the known on-target effects of **Ica 105665** in experimental models?

In preclinical animal models, **Ica 105665** has demonstrated broad-spectrum anti-seizure activity.[3] In a clinical setting, it has been shown to reduce photoparoxysmal EEG responses in patients with epilepsy, providing evidence of its central nervous system penetration and engagement with neuronal Kv7 channels.[4][5]

Q3: Has **Ica 105665** been observed to have effects on the auditory system?

Yes, in a study investigating salicylate-induced hearing loss in rats, systemic application of **Ica 105665** was found to prevent the salicylate-induced reduction in the amplitude of compound action potentials and distortion-product otoacoustic emissions. This suggests a protective effect on cochlear function, likely through the activation of KCNQ2/3 and/or KCNQ3/5 channels in the cochlea.[6]

Troubleshooting Guide: Off-Target Effects

Researchers using **Ica 105665** may encounter unexpected results due to its off-target effects. This guide provides information on the most significant off-target issues and methodologies to investigate them.

Issue 1: Unexpected Hepatotoxicity or Altered Liver Function

Question: My in vivo model is showing signs of liver injury (e.g., elevated ALT levels) after treatment with **Ica 105665**. Is this a known off-target effect?

Answer: Yes, unexpected hepatotoxicity was a significant finding in a Phase 1 clinical trial with healthy volunteers, leading to the discontinuation of the drug's development.[7] The mechanism is believed to be a dual inhibition of the bile salt export pump (BSEP) and mitochondrial function in hepatocytes.[7][8]

Troubleshooting and Experimental Protocols:

- Assess BSEP Inhibition:
 - Problem: You suspect **Ica 105665** is inhibiting BSEP in your experimental system.
 - Solution: Conduct a BSEP inhibition assay. A common method involves using inside-out membrane vesicles prepared from cell lines overexpressing human BSEP (e.g., HEK293 or Sf21 cells).[9][10][11][12][13] The inhibition of ATP-dependent uptake of a labeled BSEP substrate, such as taurocholic acid, is measured in the presence of **Ica 105665**. [9][12]
- Evaluate Mitochondrial Dysfunction:

- Problem: You need to determine if **Ica 105665** is causing mitochondrial toxicity in your cell or animal model.
- Solution: A tiered approach to assess mitochondrial function is recommended.
 - Primary Screening: Measure oxygen consumption rates in live cells (e.g., HepG2) or isolated mitochondria. A decrease in oxygen consumption can indicate inhibition of the electron transport chain (ETC).[\[14\]](#)[\[15\]](#)[\[16\]](#) High-throughput methods using fluorescent oxygen-sensitive probes are available.[\[16\]](#)[\[17\]](#)
 - Functional Assays: If oxygen consumption is affected, further investigate the specific mitochondrial complexes (I-V) that are inhibited using commercially available assay kits.[\[14\]](#) You can also measure changes in mitochondrial membrane potential and ATP synthesis.[\[14\]](#)

Issue 2: Dose-Dependent Neurological Side Effects

Question: I am observing neurological abnormalities in my animal models (e.g., dizziness, ataxia, tremor, or even seizures at high doses) that seem excessive for a Kv7 channel opener. Are these expected, and could they be off-target effects?

Answer: Dose-dependent neurological adverse events, including dizziness, somnolence, ataxia, and tremor, were the most common side effects observed in clinical trials of **Ica 105665**.[\[3\]](#)[\[18\]](#) A brief generalized seizure was reported in a patient receiving a high dose (600 mg), which led to the discontinuation of that dosage group.[\[3\]](#)[\[5\]](#)[\[18\]](#) While these effects are consistent with CNS penetration and potentiation of neuronal potassium channels, the possibility of off-target interactions cannot be entirely ruled out without further investigation. Unlike some other anti-seizure drugs, **Ica 105665** is reported to be selective and does not appear to affect GABA_A receptor responses.[\[8\]](#)

Troubleshooting and Experimental Protocols:

- Dose-Response Analysis:
 - Problem: To distinguish between exaggerated on-target effects and potential off-target effects.

- Solution: Conduct a detailed dose-response study in your model, carefully correlating the plasma and brain concentrations of **Ica 105665** with the onset and severity of neurological signs. This can help establish a therapeutic window and a toxicological profile.
- Off-Target Screening:
 - Problem: To identify potential off-target binding that could contribute to the observed neurological effects.
 - Solution: A broad off-target binding screen against a panel of CNS receptors, ion channels, and transporters can be performed. This is typically done through radioligand binding assays or functional assays by specialized contract research organizations.

Issue 3: Lack of Efficacy at Expected Doses

Question: I am not observing the expected anti-seizure or neurophysiological effects of **Ica 105665** in my experimental model at doses reported in the literature. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy:

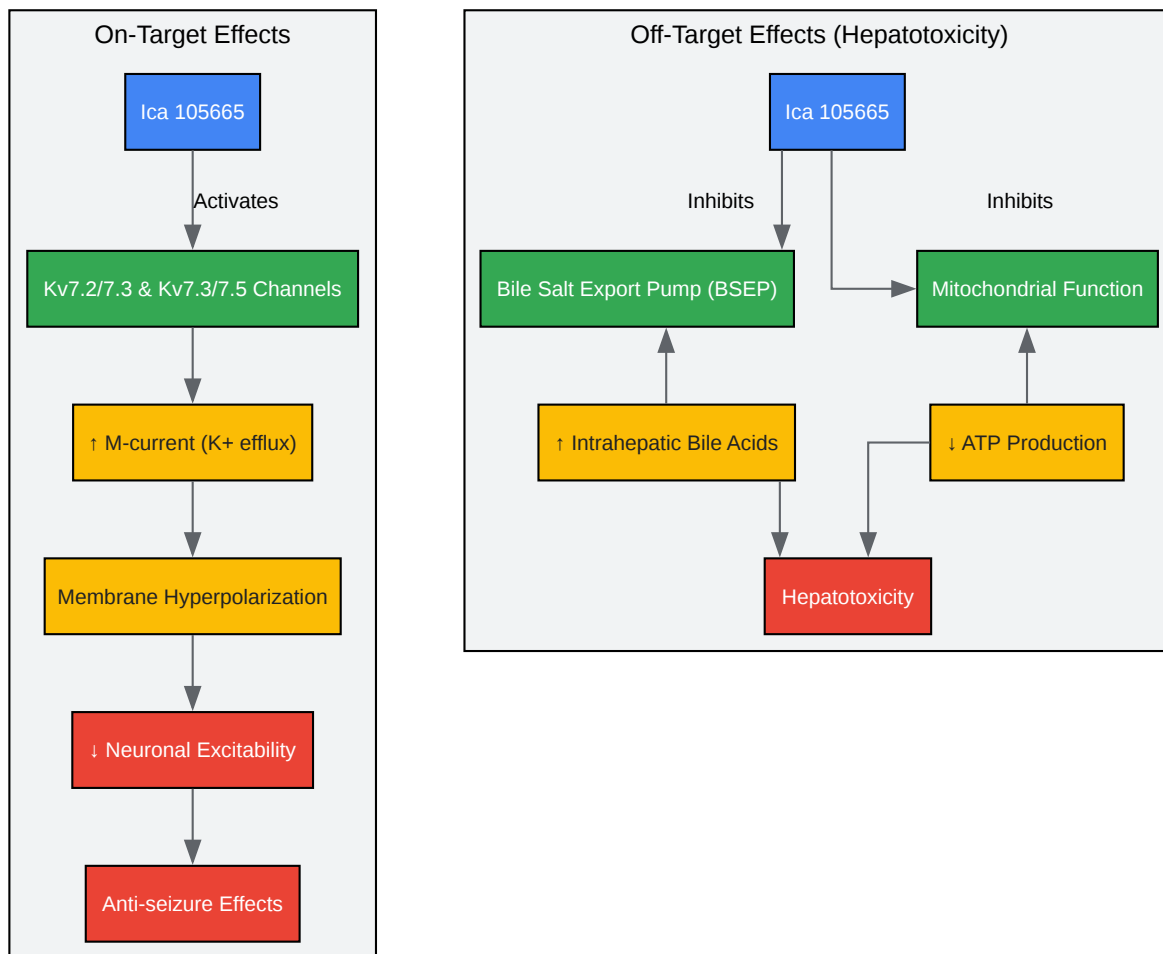
- Pharmacokinetics: The bioavailability and CNS penetration of **Ica 105665** can vary between species and even strains. It is crucial to measure plasma and brain concentrations of the compound in your specific model to ensure adequate exposure.
- Formulation and Administration: **Ica 105665** is a small molecule that may require a specific vehicle for solubilization and administration. Ensure that the compound is fully dissolved and the route of administration is appropriate for achieving the desired exposure.
- Model-Specific Differences: The expression and function of Kv7 channels can differ between various experimental models of epilepsy or neuronal hyperexcitability.

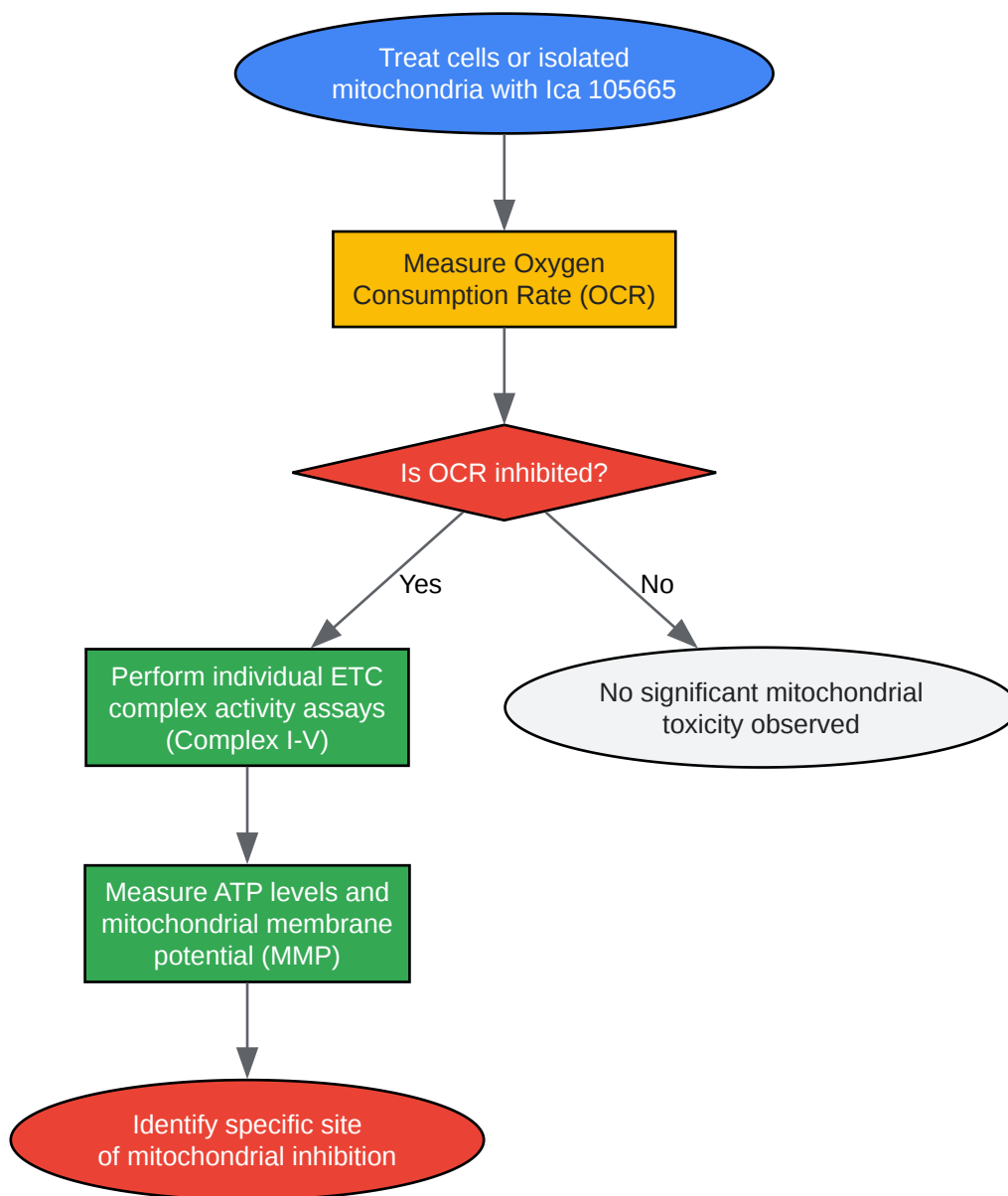
Quantitative Data Summary

Parameter	Value	Context
BSEP Inhibition	IC50: 311 μ M	Inhibition of bile salt export protein transport.[1][2]
Cytotoxicity (THLE cells)	IC50: ~192 μ M (72 hours)	Cytotoxic potential in a human liver epithelial cell line.[2]
Cytotoxicity (HepG2 cells)	IC50: ~130 μ M (72 hours)	Cytotoxic potential in a human liver carcinoma cell line.[2]
Cytotoxicity (Human Hepatocytes)	AC50 for cell loss: >125 μ M (48 hours)	Acute cytotoxicity in primary human hepatocytes.[2]
Anti-seizure Activity (Animal Models)	Doses: <1 to 5 mg/kg	Effective dose range in various rodent models of seizures.[3]
Clinical Dosing	Up to 300 mg twice daily for 2 weeks	Dose at which transaminase elevations were observed in healthy subjects.[7]

Visualizations

Signaling Pathways and Experimental Workflows





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References

- 1. ICA-105665|CAS |DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of PF-04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. BSEP, MRP2, MRP3 & MRP4 Inhibition | Evotec [evotec.com]
- 11. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ovid.com [ovid.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
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